5-oxothiomorpholine-3-carboxylic Acid

Descripción general

Descripción

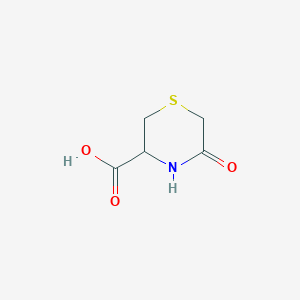

5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7NO3S. It is a lactam derivative of thiomorpholine, characterized by the presence of a carboxylic acid group and a ketone group on the thiomorpholine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cysteine derivatives with suitable reagents to form the thiomorpholine ring, followed by oxidation to introduce the ketone group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Esters and amides.

Aplicaciones Científicas De Investigación

5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 5-oxo-1,4-thiazaperhydroine-3-carboxylic acid

- 5-oxo-3-thiomorpholinecarboxylic acid

- Carbocisteine lactam

Uniqueness

5-oxothiomorpholine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a thiomorpholine ring with both a ketone and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Actividad Biológica

5-Oxothiomorpholine-3-carboxylic acid (OTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibiotic. This article delves into the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its lactam structure, which includes a thiomorpholine ring containing a sulfur atom. Its molecular formula is with a molecular weight of approximately 161.18 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

The primary mechanism of action for this compound involves its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis. This action is similar to that of penicillin, but OTCA exhibits a higher affinity for ribosomal binding sites, making it effective against various bacterial strains .

Antibacterial Properties

Research indicates that OTCA demonstrates significant antibacterial activity. It has been shown to inhibit the growth of several bacterial strains, positioning it as a potential candidate for developing new antibacterial agents . The compound's effectiveness stems from its ability to disrupt essential processes in bacterial cells.

Additional Biological Activities

In addition to its antibacterial properties, OTCA has been explored for other biological activities:

- Anticancer Activity : Some studies suggest that derivatives of OTCA may exhibit anticancer properties, particularly against breast cancer cell lines like MCF-7. These compounds have shown promising results in vitro, indicating their potential as therapeutic agents .

- Synergistic Effects : Interaction studies have indicated that OTCA may have synergistic effects when used in combination with other antibiotics, enhancing overall efficacy against resistant bacterial infections.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods vary in terms of yield and purity:

| Synthesis Method | Description | Yield | Purity |

|---|---|---|---|

| Method A | Cyclization of N-terminal S-carbamoylmethylcysteine | High | Variable |

| Method B | Reaction with thiourea and anhydrous potassium carbonate | Moderate | High |

| Method C | Direct synthesis from thiomorpholine derivatives | Low | Moderate |

These methods allow for the tailored production of OTCA depending on the desired application in research or pharmaceutical development.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that OTCA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential utility in treating common bacterial infections.

- Anticancer Activity : In vitro testing on MCF-7 cell lines showed that certain derivatives of OTCA exhibited significant cytotoxic effects compared to standard chemotherapy drugs like Doxorubicin. The IC50 values were reported at concentrations significantly lower than those required for conventional treatments .

- Resistance Mechanisms : Research into bacterial resistance mechanisms revealed that some strains develop mutations that reduce the binding efficacy of OTCA to ribosomal sites. Understanding these mechanisms is crucial for optimizing the compound's use in clinical settings.

Propiedades

IUPAC Name |

5-oxothiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCITVSIKDJSWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393611 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14226-97-2 | |

| Record name | 5-oxothiomorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of 5-oxothiomorpholine-3-carboxylic acid impact protein identification through mass spectrometry?

A: The study highlights that N-terminal cysteine residues in peptides can spontaneously cyclize to form this compound. This transformation results in a mass loss of 17 Da, identical to the mass change observed during the conversion of N-terminal glutamine to pyroglutamic acid. [] This similarity in mass shift can complicate protein identification via peptide mass fingerprinting, particularly for cysteine-rich proteins. The researchers found that this cyclization occurs during standard sample preparation procedures like overnight digestion. [] Therefore, considering this modification during data analysis is crucial for accurate protein identification.

Q2: Can you elaborate on the prevalence of this cyclization reaction for peptides with N-terminal cysteine?

A: The research specifically investigated this phenomenon. They observed that all 19 tryptic peptides studied, each containing an N-terminal cysteine residue, underwent this cyclization reaction to form this compound. [] This finding suggests that such cyclization is not an isolated event but a common occurrence for peptides with N-terminal cysteine residues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.